4-(3-Bromobenzyl)piperazin-2-one
Overview
Description
“4-[(3-Bromophenyl)methyl]piperazin-2-one” is a chemical compound that has a molecular weight of 305.6 . It is typically stored at room temperature and is in the form of a powder .
Molecular Structure Analysis
The InChI code for “4-[(3-Bromophenyl)methyl]piperazin-2-one” is "1S/C11H13BrN2O.ClH/c12-10-3-1-9(2-4-10)8-14-6-5-13-7-11(14)15;/h1-4,13H,5-8H2;1H" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical and Chemical Properties Analysis
“4-[(3-Bromophenyl)methyl]piperazin-2-one” is a powder that is stored at room temperature . Its molecular weight is 305.6 . More specific physical and chemical properties are not provided in the available sources.
Scientific Research Applications
Synthesis and Structural Analysis
Several studies have been dedicated to synthesizing derivatives of piperazine compounds and analyzing their structures through various spectroscopic methods. For instance, Wujec and Typek (2023) developed a novel compound through a three-step protocol, assigning its structure via HRMS, IR, 1H, and 13C NMR experiments (Wujec & Typek, 2023). Similarly, Betz et al. (2011) reported on the co-crystallization and protonation of a piperazine-supported amine, offering insights into the compound's crystal structure and intermolecular interactions (Betz et al., 2011).
Biological Activities and Applications
Research has also focused on the biological activities of piperazine derivatives, including antimicrobial, anticonvulsant, and antiproliferative effects. Reddy et al. (2013) synthesized new urea and thiourea derivatives of piperazine, showing significant antimicrobial and antiviral activities (Reddy et al., 2013). Aytemir et al. (2004) investigated the anticonvulsant and antimicrobial activities of 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, revealing promising results (Aytemir et al., 2004). Moreover, Kumar et al. (2017) examined the antidepressant and antianxiety activities of novel piperazine derivatives, highlighting their therapeutic potential (Kumar et al., 2017).
Material Science and Flame Retardant Properties
In the field of material science, the application of piperazine derivatives as flame retardants has been explored. Nguyen et al. (2014) studied the thermal decomposition of cotton fabric treated with piperazine-phosphonates, aiming to understand their mode of action as flame retardants (Nguyen et al., 2014).
Safety and Hazards
The safety information for “4-[(3-Bromophenyl)methyl]piperazin-2-one” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It is known that piperazine derivatives, a structural motif found in this compound, are commonly used in pharmaceuticals and can interact with a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
The incorporation of the piperazine heterocycle into biologically active compounds can be accomplished through a mannich reaction . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Given the broad range of biological activities associated with piperazine derivatives , it is likely that multiple pathways could be influenced.
Pharmacokinetics
It is known that the piperazine motif can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Piperazine derivatives have been associated with a variety of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
4-[(3-bromophenyl)methyl]piperazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-10-3-1-2-9(6-10)7-14-5-4-13-11(15)8-14/h1-3,6H,4-5,7-8H2,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMARMPICJTYNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901274813 | |
Record name | 4-[(3-Bromophenyl)methyl]-2-piperazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901274813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883738-20-3 | |
Record name | 4-[(3-Bromophenyl)methyl]-2-piperazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883738-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(3-Bromophenyl)methyl]-2-piperazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901274813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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